Bis(benzo[b]thiophen-2-yl) sulfone CAS number search
Bis(benzo[b]thiophen-2-yl) sulfone CAS number search
Title: Navigating Novel Organosulfur Entities: A Technical Guide to the Identification, Synthesis, and CAS Registry Search of Bis(benzo[b]thiophen-2-yl) Sulfone
Introduction & Chemical Rationale
As a Senior Application Scientist in drug discovery and materials science, encountering novel or undocumented chemical entities is a routine challenge. Bis(benzo[b]thiophen-2-yl) sulfone (molecular formula: C16H10O2S3) represents a highly specialized, symmetric diaryl sulfone architecture. Compounds containing the benzo[b]thiophene-1,1-dioxide or related cyclic sulfone skeletons are highly valued for their applications as anti-inflammatory agents, antimicrobial compounds, and advanced optoelectronic materials ([1]). However, because bis(benzo[b]thiophen-2-yl) sulfone is a rare, potentially novel entity, it often yields a null result in standard public database queries, requiring researchers to shift from a retrieval mindset to a formal assignment protocol.
This whitepaper provides a comprehensive, self-validating protocol for structurally validating this compound, executing a rigorous de novo synthesis, and navigating the Chemical Abstracts Service (CAS) Registry to assign or retrieve its CAS Registry Number (CAS RN).
The Analytical Logic of a CAS Registry Search
The CAS Registry is the world's most authoritative database of chemical substance information, assigning unique numeric identifiers to structurally validated compounds[2]. When a standard exact-match search in CAS SciFinder yields no results for bis(benzo[b]thiophen-2-yl) sulfone, researchers must initiate a novel compound registration.
Causality of the Search Protocol: A CAS RN is not generated algorithmically on the fly; it is assigned sequentially by CAS scientists based on empirical disclosure or formal requests via CAS Inventory Expert Services (IES)[3]. If the compound is novel, a Class 1 substance application must be submitted. This requires an unambiguous 2D structure, molecular formula, and synthetic precursor data to ensure the database remains free of theoretical "ghost" molecules[3].
Step-by-step logic for CAS Registry Number retrieval and novel substance assignment.
De Novo Synthesis: A Self-Validating Protocol
To register a novel compound, one must first synthesize and definitively characterize it. The most direct and regioselective route to bis(benzo[b]thiophen-2-yl) sulfone exploits the inherent acidity of the C2 proton on the benzo[b]thiophene ring.
Mechanistic Rationale: Benzo[b]thiophene undergoes highly regioselective lithiation at the C2 position when treated with strong bases like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C)[4]. This regioselectivity is driven by the inductive electron-withdrawing effect of the adjacent sulfur atom. The resulting 2-lithiobenzo[b]thiophene acts as a potent nucleophile. By introducing a symmetric electrophilic sulfonylating agent, such as sulfuryl chloride (SO2Cl2), at a precisely controlled 2:1 stoichiometric ratio, the symmetric bis(benzo[b]thiophen-2-yl) sulfone is formed.
Step-by-Step Methodology: Synthesis of Bis(benzo[b]thiophen-2-yl) Sulfone Note: This protocol is designed as a self-validating system. In-process controls (TLC, LC-MS) must be utilized to ensure deviations are caught before downstream purification.
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Preparation of the Organolithium Intermediate:
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Flame-dry a 250 mL Schlenk flask under an argon atmosphere.
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Charge the flask with benzo[b]thiophene (2.0 equiv, 10.0 mmol) and anhydrous tetrahydrofuran (THF, 50 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Causality: Cryogenic conditions are strictly required to prevent the ring-opening of the lithiated thiophene intermediate and suppress unwanted side reactions.
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Dropwise add n-BuLi (2.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir for 1 hour at -78 °C to ensure complete metalation[4].
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Electrophilic Sulfonylation:
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To the cold solution of 2-lithiobenzo[b]thiophene, add a solution of sulfuryl chloride (SO2Cl2) (1.0 equiv, 5.0 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes.
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Causality: Slow addition ensures the organolithium species remains in excess relative to the unreacted SO2Cl2, favoring the double nucleophilic substitution over a stalled mono-substituted sulfonyl chloride intermediate.
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Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
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Quenching and Extraction:
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Quench the reaction with saturated aqueous NH4Cl (30 mL) to neutralize any unreacted organolithium.
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Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Purification and Isolation:
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Purify the crude residue via flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the target symmetric sulfone.
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Recrystallize from hot ethanol to yield analytically pure crystals suitable for X-ray diffraction.
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Synthetic workflow for the preparation of Bis(benzo[b]thiophen-2-yl) sulfone via lithiation.
Quantitative Data & Structural Validation
To fulfill the requirements for a CAS Class 1 substance registration, the synthesized material must be rigorously characterized. The self-validating nature of this protocol relies on orthogonal analytical techniques confirming the exact connectivity and oxidation state of the sulfur atoms.
Table 1: Expected Analytical Validation Metrics for Bis(benzo[b]thiophen-2-yl) Sulfone
| Analytical Technique | Target Metric / Expected Signal | Diagnostic Significance |
| 1H NMR (400 MHz, CDCl3) | δ 7.95 (s, 2H, thiophene C3-H) | Confirms C2-substitution; deshielded by the adjacent SO2 group. |
| 1H NMR (400 MHz, CDCl3) | δ 7.85-7.40 (m, 8H, aromatic H) | Confirms the presence of the two intact benzo-fused rings. |
| 13C NMR (100 MHz, CDCl3) | ~140.0 ppm (C2 quaternary carbon) | Downfield shift indicative of direct attachment to the sulfone moiety. |
| FT-IR Spectroscopy | 1320 cm⁻¹ & 1150 cm⁻¹ | Strong asymmetric and symmetric stretching vibrations of the SO2 group. |
| HRMS (ESI-TOF) | [M+H]⁺ calculated for C16H11O2S3: 330.9921 | Exact mass validation confirms the molecular formula and excludes sulfide/sulfoxide. |
Submitting to CAS Inventory Expert Services (IES)
Once the structural data is compiled, the final step is the formal CAS RN assignment.
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Prepare the Documentation: Compile the 2D chemical structure (molfile), the proposed IUPAC name (2,2'-sulfonyldibenzo[b]thiophene), and the analytical data from Table 1.
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Submit via CAS IES: Use the CAS Registry Lookup service order form. If the compound is truly novel, CAS scientists will apply their standardized nomenclature rules (CA Index Name) and generate a unique, numeric identifier divided by hyphens[5].
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Verification: The right-most digit of the assigned CAS RN is a check digit, calculated via a mathematical formula based on the preceding digits, ensuring the integrity of the identifier in global databases[5].
References
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Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity Source: MDPI (Molecules) URL:[Link]
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CAS REGISTRY Source: Chemical Abstracts Service (CAS) URL:[Link]
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CAS Inventory Expert Services Source: Chemical Abstracts Service (CAS) URL:[Link]
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Understanding CAS Registry Number: a Key Identifier for Chemical Substances Source: REACH24H URL:[Link]
